9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide
Description
This compound belongs to the fluorene-disulfonamide class, characterized by a central fluorene core substituted with sulfonamide groups at positions 2 and 5. The N2 and N7 positions are further modified with para-tolyl groups, while the 9-position features a 2-phenylhydrazono moiety.
Properties
IUPAC Name |
2-N,7-N-bis(4-methylphenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N4O4S2/c1-22-8-12-25(13-9-22)36-42(38,39)27-16-18-29-30-19-17-28(43(40,41)37-26-14-10-23(2)11-15-26)21-32(30)33(31(29)20-27)35-34-24-6-4-3-5-7-24/h3-21,34,36-37H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFWHQAMIYPGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)NC6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide typically involves the condensation of appropriate aldehydes with phenylhydrazine in the presence of a catalyst. One common method includes the use of glacial acetic acid as a catalyst in a distilled water medium . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Overview
9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide is a complex organic compound recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound belongs to the hydrazone class, which is known for its varied biological activities and potential therapeutic properties. Its unique structure, featuring a fluorene backbone and sulfonamide groups, enhances its utility across multiple domains.
Chemistry
- Precursor in Synthesis : This compound serves as a precursor for synthesizing other complex organic molecules. Its reactive hydrazone group allows for various derivatizations.
- Reagent in Reactions : It is utilized in several chemical reactions, including condensation and substitution reactions, facilitating the introduction of functional groups into aromatic systems.
Biology
- Biological Studies : Research indicates that this compound exhibits potential in inhibiting platelet aggregation. This property is critical for understanding cardiovascular diseases and developing antithrombotic agents.
| Biological Activity | Description |
|---|---|
| Platelet Aggregation Inhibition | Potential use in preventing thrombus formation |
| Anticancer Activity | Explored for its ability to inhibit cancer cell proliferation |
Medicine
- Therapeutic Potential : The hydrazone moiety has been linked to various pharmacological activities. Studies are ongoing to explore its antiplatelet and anticancer properties, suggesting its potential as a therapeutic agent.
| Therapeutic Area | Potential Applications |
|---|---|
| Antiplatelet | Reducing thrombosis risk |
| Anticancer | Targeting cancer cell growth |
Industry
- Material Development : The compound can be employed in developing new materials with specific properties such as dyes and polymers due to its unique structural features. Its stability and reactivity make it suitable for various industrial applications.
Case Studies and Research Findings
- Antiplatelet Activity Study : A study investigating the antiplatelet effects of various hydrazone compounds highlighted this specific derivative's ability to inhibit platelet aggregation effectively. The results indicated a significant reduction in thrombus formation in vitro.
- Synthesis of Functionalized Sulfonamides : Research has demonstrated the synthesis of functionalized sulfonamides using this compound as a starting material. These derivatives were evaluated for their biological activity against enzymes relevant to various diseases.
- Material Science Applications : Investigations into the use of this compound in organic light-emitting diodes (OLEDs) have shown promising results regarding its role as a hole transport material, indicating potential applications in electronics.
Mechanism of Action
The mechanism of action of 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzymatic activities. In biological systems, it may interact with proteins involved in platelet aggregation, thereby inhibiting this process and potentially reducing the risk of thrombosis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural and Physicochemical Comparisons
*Note: The molecular formula for the target compound can be inferred as C39H34N4O4S2 based on substitution patterns.
Functional Group Impact on Reactivity and Bioactivity
- Hydroxyimino vs. Phenylhydrazono: FIN56’s hydroxyimino group is critical for ferroptosis induction via GPX4 degradation . In contrast, the phenylhydrazono group in the target compound may favor alternative pathways, such as heterocycle formation (e.g., pyrazolones or pyrimidines) .
- Sulfonamide Substituents: Bulky p-tolyl groups in the target compound may enhance steric hindrance, reducing metabolic degradation compared to dicyclohexyl (FIN56) or decyl substituents .
Biological Activity
The compound 9-(2-phenylhydrazono)-N2,N7-di-p-tolyl-9H-fluorene-2,7-disulfonamide is a member of the fluorene-based chemical family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of appropriate hydrazones with fluorene derivatives. The chemical structure can be depicted as follows:
This structure includes multiple functional groups that contribute to its biological activity, particularly the sulfonamide group known for its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of fluorene compounds exhibit significant antimicrobial properties. In a study assessing various fluorene derivatives, it was found that compounds similar to this compound demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Bacteria Type |
|---|---|---|
| 5g | 10 | Staphylococcus aureus |
| 5j | 10 | Escherichia coli |
| 5h | 11 | Staphylococcus aureus |
| 5i | 10 | Staphylococcus aureus |
| 5l | 9 | Staphylococcus aureus |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
In terms of anticancer properties, studies have shown that fluorene-based compounds can inhibit cancer cell proliferation. The compound was tested against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mode of action is primarily attributed to the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis in rapidly dividing cells.
| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
|---|---|---|---|
| A549 | 15 | Taxol | 10 |
| MDA-MB-231 | 12 | Taxol | 8 |
The results indicated that the compound exhibited comparable or superior activity to Taxol, a standard chemotherapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with key enzymes involved in cellular processes. Specifically, the inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication in cancerous cells. Additionally, the hydrophobic and hydrophilic regions of the molecule facilitate binding to enzyme active sites, enhancing its efficacy as an inhibitor .
Case Studies
Several case studies have explored the potential applications of fluorene derivatives in medicinal chemistry. For instance:
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that derivatives similar to our compound showed higher antimicrobial activity than traditional antibiotics against multidrug-resistant strains.
- Anticancer Research : In vitro studies highlighted that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as novel anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
